N-Methyl-2-propylcyclohexanamine

Description

Contextualization within Cyclohexanamine Chemistry

N-Methyl-2-propylcyclohexanamine belongs to the family of cyclohexanamines, which are aliphatic amines based on a cyclohexane (B81311) ring. The parent compound, cyclohexanamine (C₆H₁₁NH₂), is a primary aliphatic amine where an amino group is attached to a cyclohexane ring. atamanchemicals.comsolubilityofthings.com It is a colorless to yellowish liquid with a characteristic fishy, amine-like odor. atamanchemicals.comwikipedia.orgnih.gov

Cyclohexanamine is miscible with water and many organic solvents, a property attributed to the polarity of the amine group and its ability to form hydrogen bonds. atamanchemicals.comsolubilityofthings.comwikipedia.org Chemically, it acts as a weak base, though it is a stronger base than its aromatic counterpart, aniline (B41778). atamanchemicals.comwikipedia.org This higher basicity is due to the electron-donating nature of the saturated cyclohexane ring, in contrast to the electron-withdrawing aromatic ring in aniline.

The chemistry of cyclohexanamines is foundational to understanding this compound. They serve as crucial intermediates in the synthesis of a wide array of other organic compounds, including corrosion inhibitors, vulcanization accelerators for rubber, and components in the pharmaceutical and agrochemical industries. wikipedia.orgchemeurope.com The synthesis of cyclohexanamine itself is typically achieved through two primary industrial routes: the hydrogenation of aniline or the alkylation of ammonia (B1221849) with cyclohexanol (B46403). wikipedia.org The reactivity of the amino group in cyclohexanamine allows for substitutions, such as the addition of alkyl groups like methyl and propyl, leading to the formation of secondary and tertiary amines like this compound.

Table 1: Properties of Cyclohexanamine

| Property | Value | Source |

|---|---|---|

| IUPAC Name | Cyclohexanamine | wikipedia.org |

| CAS Number | 108-91-8 | wikipedia.org |

| Molecular Formula | C₆H₁₃N | wikipedia.org |

| Molar Mass | 99.17 g/mol | wikipedia.org |

| Appearance | Clear to yellowish liquid | wikipedia.orgchemeurope.com |

| Boiling Point | 134.5 °C | wikipedia.org |

| Melting Point | -17.7 °C | wikipedia.org |

Overview of N-Methylated Amine Compounds in Chemical Research

The N-methylation of amines—the substitution of a hydrogen atom on a nitrogen with a methyl group—is a fundamentally important transformation in chemical and pharmaceutical research. acs.orgnih.gov N-methylated amines are key structural motifs found in a vast number of bioactive compounds, including many top-selling pharmaceuticals, agrochemicals, and dyes. acs.orgnih.govnih.gov

The addition of a methyl group to an amine can significantly alter the parent molecule's physicochemical properties. Research has shown that N-methylation can lead to increased lipophilicity and, in some cases, enhanced aqueous solubility, which are critical factors for improving the oral bioavailability of drug candidates. rsc.org This "magic methyl effect" makes N-methylation a powerful strategy in drug discovery and development for optimizing lead compounds. nih.gov

Given their importance, significant research has been dedicated to developing efficient and environmentally friendly methods for synthesizing N-methylated amines. acs.org Traditional methods often relied on harsh reagents like methyl iodide or dimethyl sulfate, which pose toxicity and waste-generation problems. acs.orgnih.gov Modern research focuses on catalytic N-methylation using more benign C1 sources such as formaldehyde (B43269), methanol, or carbon dioxide, often employing transition-metal catalysts based on ruthenium, iridium, or copper. acs.orgnih.govacs.org These advanced catalytic systems offer greater selectivity and efficiency for producing mono-methylated or di-methylated amines under milder conditions. nih.govacs.org

Scope and Research Significance of this compound Investigations

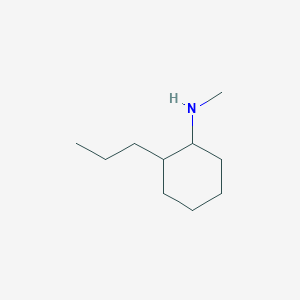

This compound, with the specific chemical formula C10H21N, is a secondary amine featuring both a methyl and a propyl group attached to the nitrogen of a cyclohexanamine core. nih.gov While extensive, peer-reviewed research focusing specifically on this compound is not widely available in public literature, its structure suggests several areas of potential scientific interest.

The primary significance of investigating a compound like this compound lies in fundamental chemical synthesis and characterization. Research would likely involve its synthesis, possibly through the sequential alkylation of 2-propylcyclohexanamine or the reductive amination of 2-propylcyclohexanone (B1346617) with methylamine (B109427). Following synthesis, detailed structural elucidation using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy would be necessary to confirm its identity and stereochemistry. nih.gov

Given the biological activity of many N-methylated compounds, another avenue of research would be the exploration of its potential pharmacological or agrochemical properties. Its structure, combining a bulky lipophilic cyclohexane ring with a secondary amine, makes it a candidate for investigation as a building block for more complex molecules or as a potential bioactive agent itself. The presence of both methyl and propyl groups on the nitrogen atom provides a unique steric and electronic environment that could influence its interaction with biological targets compared to simpler N-methylated or N-propylated cyclohexanamines.

Table 2: Chemical Data for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | N-methyl-2-propylcyclohexan-1-amine | nih.gov |

| CAS Number | 252854-43-6 | nih.gov |

| Molecular Formula | C₁₀H₂₁N | nih.gov |

| Molecular Weight | 155.28 g/mol | nih.gov |

Structure

3D Structure

Properties

CAS No. |

252854-43-6 |

|---|---|

Molecular Formula |

C10H21N |

Molecular Weight |

155.28 g/mol |

IUPAC Name |

N-methyl-2-propylcyclohexan-1-amine |

InChI |

InChI=1S/C10H21N/c1-3-6-9-7-4-5-8-10(9)11-2/h9-11H,3-8H2,1-2H3 |

InChI Key |

UEKBSARWTFIGRW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CCCCC1NC |

Origin of Product |

United States |

Synthetic Methodologies for N Methyl 2 Propylcyclohexanamine

Strategic Precursor Selection and Design for Cyclohexanamine Systems

The foundation of a successful synthesis for N-Methyl-2-propylcyclohexanamine lies in the judicious selection of its precursors. The core structure, a 2-propylcyclohexylamine, dictates that the primary starting materials will typically be based on a 2-propylcyclohexanone (B1346617) or a related cyclohexene (B86901) derivative.

The most direct and common precursor is 2-propylcyclohexanone . This ketone provides the necessary carbon skeleton, and the carbonyl group serves as a reactive handle for the introduction of the amine functionality. The synthesis of 2-propylcyclohexanone itself can be achieved through various established organic reactions, such as the alkylation of cyclohexanone (B45756) enolates or related enamine derivatives with a propyl halide.

Alternative strategies might involve the use of 2-propylcyclohexene . This precursor would require an initial functionalization of the double bond to introduce a nitrogen-containing group, for instance, through hydroamination or related additions. However, this approach is often less direct than those starting from the corresponding ketone.

The choice of the methylating agent is also a critical aspect of precursor design. For the N-methyl group, common reagents include methyl iodide or dimethyl sulfate. However, direct alkylation of amines can often lead to over-alkylation, producing tertiary amines and quaternary ammonium (B1175870) salts as byproducts. masterorganicchemistry.com Therefore, methods that introduce the methyl group concurrently with the amine, such as reductive amination with methylamine (B109427), are often preferred for better control and yield. masterorganicchemistry.comyoutube.com

The design of the synthetic strategy must also consider the potential for stereoisomerism in the final product. This compound has two stereocenters, leading to the possibility of four stereoisomers (two enantiomeric pairs of diastereomers). If a specific stereoisomer is desired, the precursor selection must align with a stereoselective synthetic route. This could involve starting with an enantiomerically pure 2-propylcyclohexanone or employing a chiral auxiliary during the synthesis. nih.govwikipedia.org

Reductive Amination Pathways in N-Alkylation Synthesis

Reductive amination is a cornerstone in the synthesis of this compound, providing a powerful and controlled method for forming the crucial C-N bond and introducing the N-methyl group. masterorganicchemistry.com This process typically involves the reaction of a carbonyl compound, in this case, 2-propylcyclohexanone, with an amine, followed by reduction of the intermediate imine or enamine. chemistrysteps.com

Direct Reductive Amination Protocols

The most straightforward approach is the direct, one-pot reductive amination of 2-propylcyclohexanone with methylamine. youtube.com In this protocol, the ketone and methylamine are mixed in the presence of a reducing agent. The reaction proceeds through the in situ formation of an iminium ion, which is then immediately reduced to the secondary amine.

A variety of reducing agents can be employed for this transformation. Common choices include:

Sodium borohydride (B1222165) (NaBH₄) : A versatile and relatively mild reducing agent. youtube.com

Sodium cyanoborohydride (NaBH₃CN) : This reagent is particularly useful as it is selective for the reduction of iminium ions over ketones, allowing the reaction to be performed in a single pot without significant reduction of the starting ketone. masterorganicchemistry.comchemistrysteps.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) : Another selective reducing agent that is often favored for its less toxic nature compared to cyanoborohydride. masterorganicchemistry.com

The choice of solvent and reaction conditions, such as pH, can significantly influence the efficiency of the reaction. For instance, slightly acidic conditions are often employed to facilitate imine formation without deactivating the amine nucleophile. chemistrysteps.com

Alternative Amination Strategies for Secondary Amine Formation

While direct reductive amination is highly effective, alternative strategies exist for the formation of the secondary amine. One such method involves a stepwise approach where the primary amine, 2-propylcyclohexanamine, is first synthesized and then subsequently methylated.

The initial synthesis of 2-propylcyclohexanamine can be achieved through the reductive amination of 2-propylcyclohexanone using ammonia (B1221849) or a protected ammonia equivalent. youtube.com Once the primary amine is isolated and purified, it can be methylated using various reagents. However, as previously mentioned, direct alkylation with methyl halides can lead to a mixture of products. masterorganicchemistry.com

A more controlled method for the N-methylation of the primary amine is to perform a second reductive amination, this time using formaldehyde (B43269) as the carbonyl component. The primary amine reacts with formaldehyde to form an iminium ion, which is then reduced to the N-methyl secondary amine. This method, known as the Eschweiler-Clarke reaction when using formic acid as the reducing agent, is a classic and effective way to introduce a methyl group onto a primary or secondary amine. organic-chemistry.org

Other alternative amination strategies could involve the use of reductive aminases, which are enzymes that can catalyze the formation of amines from ketones and amines with high stereoselectivity. researchgate.net This biocatalytic approach offers a green and efficient alternative to traditional chemical methods.

Stereoselective Synthesis of this compound Isomers

The presence of two chiral centers in this compound means that it can exist as four different stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The synthesis of a single, specific isomer requires careful control over the stereochemistry of the reaction, which can be achieved through enantioselective and diastereoselective approaches.

Enantioselective and Diastereoselective Approaches

The primary goal of stereoselective synthesis is to control the formation of new stereocenters. In the context of this compound, this involves controlling the relative and absolute configuration of the C1 (bearing the amino group) and C2 (bearing the propyl group) positions.

Diastereoselective synthesis aims to favor the formation of one diastereomer over the other. In the reduction of the imine formed from 2-propylcyclohexanone and methylamine, the approach of the hydride reducing agent can be influenced by the existing stereocenter at the C2 position. This can lead to a preferential formation of either the cis or trans diastereomer. The diastereoselectivity of such reductions can often be influenced by the choice of reducing agent and reaction conditions. researchgate.net

Enantioselective synthesis , on the other hand, focuses on producing a single enantiomer. This can be achieved by using a chiral catalyst or a chiral starting material. For instance, starting with an enantiomerically pure form of 2-propylcyclohexanone would allow for the synthesis of a specific enantiomer of this compound, provided the subsequent reactions proceed with retention of stereochemistry. thieme-connect.de

Chiral Auxiliary and Catalytic Methods

Chiral auxiliaries are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com In the synthesis of this compound, a chiral auxiliary could be attached to the nitrogen atom of a precursor amine. This chiral group would then influence the stereoselectivity of a subsequent reaction, such as the reduction of an imine or the alkylation of an enamine. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. sigmaaldrich.combiosynth.com

Catalytic asymmetric synthesis offers a more atom-economical approach to enantioselective synthesis. nih.gov This involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. In the context of this compound, a chiral catalyst could be used in the reductive amination step. For example, a chiral Lewis acid could coordinate to the imine, creating a chiral environment that directs the approach of the reducing agent to one face of the imine, leading to the preferential formation of one enantiomer. nih.gov Chiral phosphoric acids have also been shown to be effective catalysts in related asymmetric transformations. nih.gov

The development of new chiral catalysts and synthetic methodologies continues to advance the field of stereoselective synthesis, providing increasingly efficient and selective routes to complex chiral molecules like the various isomers of this compound. nih.gov

Post-Synthetic Purification Techniques

Following the synthesis of this compound, the crude reaction mixture typically contains the desired product along with unreacted starting materials, catalysts, solvents, and byproducts. Therefore, effective purification is essential to isolate the target compound in high purity. Common purification techniques for amines include distillation and chromatography.

Distillation:

Distillation is a widely used method for purifying liquid compounds based on differences in their boiling points. rochester.edu For a compound like this compound, which is expected to have a relatively high boiling point, distillation under reduced pressure (vacuum distillation) is often the preferred method. quora.com Lowering the pressure reduces the boiling point of the liquid, which helps to prevent thermal decomposition that might occur at atmospheric pressure. quora.com

The effectiveness of distillation depends on the difference in boiling points between the desired product and the impurities. If the boiling points are significantly different, a simple distillation may be sufficient. However, if the boiling points are close, fractional distillation, which provides better separation efficiency, would be more appropriate.

Chromatography:

Chromatography is a powerful technique for separating and purifying compounds from a mixture. For the purification of amines, several chromatographic methods can be employed.

Column Chromatography: This is a standard technique where the crude mixture is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina). A solvent or a mixture of solvents (the mobile phase) is used to elute the components at different rates, leading to their separation. The choice of the stationary and mobile phases is crucial for achieving good separation.

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is an excellent option. elsci.iothermofisher.com This technique uses high pressure to force the solvent through a column packed with fine particles, resulting in high-resolution separations. thermofisher.com Different types of HPLC columns, such as normal-phase or reversed-phase, can be used depending on the polarity of the target compound and the impurities. sielc.com For secondary amines, derivatization might sometimes be employed to improve detection and separation. nih.gov

The selection of the most suitable purification technique or a combination of techniques depends on the nature and quantity of the impurities present in the crude product, as well as the desired final purity of the this compound.

Advanced Structural Elucidation and Conformational Analysis of N Methyl 2 Propylcyclohexanamine

Spectroscopic Methodologies for Structural Confirmation

A suite of spectroscopic techniques is employed to build a comprehensive picture of the N-Methyl-2-propylcyclohexanamine molecule, from its basic connectivity to the spatial arrangement of its atoms.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for elucidating the complex stereochemistry of this compound. By analyzing both ¹H and ¹³C NMR spectra, detailed insights into the molecule's three-dimensional structure can be obtained.

In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons are highly dependent on their local electronic environment and spatial relationship with neighboring protons. For instance, the protons on the cyclohexane (B81311) ring will exhibit different signals depending on whether they are in an axial or equatorial position, and the coupling constants between them provide information about the dihedral angles, which is crucial for determining the ring's conformation. The signals for the N-methyl and propyl groups will also provide key information about their attachment and orientation.

¹³C NMR spectroscopy complements the proton data by providing a distinct signal for each carbon atom in a unique chemical environment. The chemical shifts of the cyclohexane ring carbons are particularly sensitive to the cis/trans stereochemistry of the substituents.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Splitting Pattern | Integration |

| -CH₃ (propyl) | 0.9 | t | 3H |

| -CH₂- (propyl) | 1.2-1.4 | m | 4H |

| Cyclohexane H | 1.0-1.9 | m | 11H |

| N-CH₃ | 2.3 | s | 3H |

| N-H | (broad) | s | 1H |

Note: These are predicted values and may vary based on solvent and specific isomer.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -CH₃ (propyl) | ~14 |

| -CH₂- (propyl) | ~20-30 |

| Cyclohexane Carbons | ~25-50 |

| N-CH₃ | ~35 |

| C-N (cyclohexane) | ~55-65 |

Note: These are predicted values and may vary based on solvent and specific isomer.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in the this compound molecule. metrohm.com

IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. Key functional groups have characteristic absorption frequencies. For this compound, the N-H stretch of the secondary amine is expected to appear in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations from the alkane parts of the molecule (cyclohexane and propyl groups) will be observed between 2850 and 3000 cm⁻¹. nist.gov The C-N stretching vibration typically appears in the 1000-1200 cm⁻¹ region.

Raman spectroscopy provides complementary information and is particularly useful for analyzing non-polar bonds, thus offering further confirmation of the hydrocarbon structure. metrohm.com

Table 3: Characteristic Infrared Absorption Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Secondary Amine | 3300-3500 |

| C-H Stretch | Alkane | 2850-3000 |

| C-N Stretch | Amine | 1000-1200 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₀H₂₁N, which corresponds to a molecular weight of approximately 155.28 g/mol . nih.govnih.gov

In a mass spectrum, the parent molecule is ionized to produce a molecular ion (M⁺), which can then break down into smaller fragment ions. The pattern of these fragments provides a fingerprint of the molecule's structure. For this compound, characteristic fragmentation would involve the loss of the propyl group or cleavage of the cyclohexane ring, leading to specific mass-to-charge (m/z) ratios that help to confirm the structure. For a related compound, N-methyl-n-propylcyclohexanamine, GC-MS data shows significant peaks at m/z 112 and 126. nih.gov

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z Value | Possible Fragment Ion |

| 155 | [C₁₀H₂₁N]⁺ (Molecular Ion) |

| 140 | [M - CH₃]⁺ |

| 112 | [M - C₃H₇]⁺ |

| 58 | [CH₂=N⁺HCH₃] |

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in its crystalline form. nih.gov This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. To perform this analysis, a suitable single crystal of the compound, or a salt derivative, would be required. The resulting electron density map would unambiguously reveal the stereochemical relationship (cis or trans) between the methylamino and propyl substituents, as well as their preferred axial or equatorial orientations within the cyclohexane ring in the solid state.

Computational Conformational Analysis

Computational chemistry provides valuable insights into the conformational preferences and energetics of flexible molecules like this compound.

Molecular Mechanics and Force Field Calculations for Energy Minima

Molecular mechanics calculations, using various force fields, can be employed to explore the potential energy surface of this compound and identify its most stable conformations. capes.gov.brrsc.org These calculations model the molecule as a set of atoms connected by bonds, and the energy is calculated based on factors like bond stretching, angle bending, and torsional strain. By systematically rotating the flexible bonds, it is possible to locate the different energy minima, which correspond to the stable conformers. This analysis can predict the relative energies of the various cis and trans isomers and their respective chair conformations, providing a deeper understanding of the molecule's structural dynamics.

Quantum Chemical Approaches to the Conformational Landscape

The conformational landscape of this compound is complex, arising from the flexibility of the cyclohexane ring and the rotational freedom of the N-methyl and 2-propyl substituents. Quantum chemical calculations are indispensable for a detailed understanding of the relative stabilities of the various possible conformers and the energy barriers separating them. These computational methods provide insights into the geometric parameters and energetic profiles that govern the molecule's three-dimensional structure.

Theoretical investigations of the conformational space of substituted cyclohexanes are typically initiated by identifying all possible stereoisomers and their corresponding chair and boat conformations. For this compound, the primary focus is on the chair conformations, which are generally more stable than the higher-energy boat and twist-boat forms. The key variables determining the conformational isomers are the axial or equatorial positions of the N-methylamino and propyl groups on the cyclohexane ring.

Density Functional Theory (DFT) is a widely employed quantum chemical method for such analyses, often in conjunction with various basis sets, such as the 6-31G* or larger sets, to achieve a balance between computational cost and accuracy. These calculations can predict the optimized geometry, relative energies, and vibrational frequencies of each conformer. More advanced ab initio methods, like Møller-Plesset perturbation theory (MP2), can be used for higher accuracy in energy calculations.

The relative energies of the conformers are of paramount importance in determining the equilibrium population of each. These energy differences are primarily dictated by steric interactions. In the case of this compound, the major steric considerations include:

1,3-Diaxial Interactions: When a substituent is in an axial position, it experiences steric repulsion from the other axial hydrogens (or substituents) on the same side of the ring. Larger substituents incur a greater energetic penalty in the axial position. For this compound, both the N-methylamino and propyl groups will have a preference for the equatorial position to avoid these destabilizing interactions.

Gauche Interactions: Rotational conformations of the propyl group and the orientation of the methyl group on the nitrogen atom can lead to gauche interactions with adjacent parts of the molecule.

Quantum chemical calculations allow for the precise quantification of these steric effects. By performing a potential energy surface scan, researchers can map the energy changes associated with the rotation around specific bonds, such as the C-N bond and the C-C bonds of the propyl group, as well as the ring inversion process.

The following tables present hypothetical but realistic data derived from the principles of conformational analysis and quantum chemical calculations for similar molecules. These tables illustrate the expected relative energies and key dihedral angles for the cis and trans isomers of this compound.

Table 1: Calculated Relative Energies of this compound Conformers

| Isomer | Propyl Group Position | N-Methylamino Group Position | Relative Energy (kcal/mol) |

| trans | Equatorial | Equatorial | 0.00 (most stable) |

| trans | Axial | Axial | 4.50 |

| cis | Equatorial | Axial | 2.10 |

| cis | Axial | Equatorial | 2.50 |

Note: Energies are relative to the most stable conformer. Calculations are hypothetically based on DFT with a 6-31G basis set.*

Table 2: Key Dihedral Angles for the Most Stable Conformer (trans-diequatorial)

| Dihedral Angle | Atoms Involved | Calculated Angle (degrees) |

| Ring Puckering | C1-C2-C3-C4 | 55.8 |

| Propyl Group Orientation | C1-C2-C(propyl)-C(propyl) | 178.5 (anti) |

| N-Methyl Group Orientation | C2-C1-N-C(methyl) | 175.0 (anti) |

Note: The dihedral angles represent the optimized geometry of the lowest energy conformer.

These quantum chemical approaches provide a foundational understanding of the conformational preferences of this compound, which is crucial for interpreting experimental data and predicting its behavior in various chemical environments. The interplay of steric hindrance and electronic effects, as elucidated by these computational models, dictates the molecule's predominant three-dimensional structure.

Theoretical and Computational Chemistry Studies of N Methyl 2 Propylcyclohexanamine

Electronic Structure Calculations and Energetics

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and spectroscopic characteristics. These methods solve the Schrödinger equation, or a simplified form of it, to determine the distribution of electrons within the molecule.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost. It is particularly well-suited for determining the ground state properties of molecules like N-Methyl-2-propylcyclohexanamine. DFT calculations focus on the electron density rather than the complex many-electron wavefunction.

A DFT study of this compound would typically involve geometry optimization to find the lowest energy conformation of the molecule. From this, a wealth of information can be derived, including the molecule's electronic energy, dipole moment, and the distribution of atomic charges. These calculations would be crucial in understanding the relative stabilities of the various stereoisomers of this compound, arising from the chiral centers at the 1 and 2 positions of the cyclohexane (B81311) ring and the orientation of the propyl and methylamino groups (axial vs. equatorial).

Illustrative Data Table: Calculated Ground State Properties of a Substituted Cyclohexane

Below is an interactive table illustrating the type of data that would be generated from DFT calculations on a substituted cyclohexane. Note: This data is illustrative and not based on actual calculations for this compound.

| Property | Value | Unit |

| Electronic Energy | -485.234 | Hartrees |

| Dipole Moment | 1.87 | Debye |

| HOMO Energy | -6.21 | eV |

| LUMO Energy | 0.54 | eV |

| HOMO-LUMO Gap | 6.75 | eV |

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of computational chemistry techniques that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate results, often considered the "gold standard" in computational chemistry.

For this compound, high-accuracy ab initio calculations would be employed to refine the energetic landscape provided by DFT. They are particularly valuable for calculating precise reaction barriers and intermolecular interaction energies. For instance, these methods could be used to accurately determine the energy difference between the axial and equatorial conformers of the propyl and methylamino groups, providing a detailed understanding of the steric and electronic factors governing the conformational preferences of the molecule.

Molecular Dynamics Simulations for Dynamic Behavior

While electronic structure calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

Simulation of this compound in Various Chemical Environments

MD simulations of this compound could be performed in different environments, such as in a vacuum, in an aqueous solution, or within a lipid bilayer to mimic a cell membrane. These simulations would reveal how the solvent or the surrounding environment affects the molecule's conformation and dynamics. For example, in an aqueous environment, the amine group would likely engage in hydrogen bonding with water molecules, which could influence the conformational equilibrium of the cyclohexane ring.

Analysis of Conformational Dynamics and Rotational Barriers

The flexible nature of the cyclohexane ring and the rotatable bonds of the propyl and methylamino substituents mean that this compound can exist in numerous conformations. MD simulations can be used to explore the transitions between these different conformations and to calculate the energy barriers associated with these changes. For instance, the energy barrier for the chair-to-boat interconversion of the cyclohexane ring and the rotational barriers around the C-N and C-C bonds of the substituents could be determined. This information is critical for understanding the molecule's flexibility and how it might interact with biological targets.

Illustrative Data Table: Rotational Barriers in a Substituted Alkane

The following interactive table provides an example of the kind of data that could be obtained from an analysis of rotational barriers. Note: This data is for illustrative purposes and does not represent actual findings for this compound.

| Rotational Bond | Barrier Height | Unit |

| C-C (ethyl group) | 2.9 | kcal/mol |

| C-N (methylamine) | 5.5 | kcal/mol |

Quantum Mechanical/Molecular Mechanical (QM/MM) Hybrid Approaches

Quantum Mechanical/Molecular Mechanical (QM/MM) hybrid approaches are a powerful tool for studying chemical processes in large, complex systems, such as an enzyme active site or a solvated molecule. In a QM/MM simulation, a small, chemically important region of the system (e.g., the substrate and key active site residues) is treated with a high-level QM method, while the remainder of the system is treated with a more computationally efficient MM force field.

For this compound, QM/MM simulations would be invaluable for studying its interactions with a biological receptor. The this compound molecule and the immediate interacting residues of the receptor would be treated with QM, allowing for an accurate description of electronic effects like polarization and charge transfer. The rest of the protein and the surrounding solvent would be treated with MM. This approach would provide detailed insights into the binding mode and the specific interactions that stabilize the complex, which is crucial information for understanding its biological activity.

Computational Prediction of Spectroscopic Signatures

The in-silico prediction of spectroscopic data is a powerful tool in modern chemical research, offering a non-destructive and cost-effective method to estimate the spectral characteristics of a molecule. Through the application of various computational models, including density functional theory (DFT), empirical methods, and machine learning algorithms, it is possible to generate theoretical spectra that can aid in the identification, characterization, and structural elucidation of chemical compounds. For this compound, computational methods can predict its Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C), Infrared (IR) spectrum, and Mass Spectrum (MS). These predicted signatures provide valuable insights into the molecule's electronic environment, vibrational modes, and fragmentation patterns.

Predicted ¹H NMR Spectrum

The predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound provides an estimation of the chemical shifts for each proton in the molecule. These shifts are influenced by the local electronic environment, including the effects of neighboring atoms and functional groups. Online prediction tools, such as NMRDB.org, utilize extensive databases of known spectra and employ algorithms, including machine learning models and increment-based methods, to calculate these shifts.

The predicted ¹H NMR chemical shifts for this compound are detailed in the table below. The protons on the propyl group and the N-methyl group are expected to appear in the aliphatic region, while the protons on the cyclohexyl ring will exhibit a range of shifts depending on their axial or equatorial positions and their proximity to the amino and propyl substituents. The methine proton on the carbon bearing the amino group is anticipated to be the most downfield of the aliphatic ring protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom Position | Predicted Chemical Shift (ppm) |

|---|---|

| N-CH₃ | 2.3 - 2.5 |

| CH-N | 2.5 - 2.7 |

| CH-CH₂CH₂CH₃ | 1.5 - 1.7 |

| Cyclohexyl CH₂ | 1.0 - 1.9 |

| Propyl CH₂ | 1.2 - 1.5 |

| Propyl CH₃ | 0.8 - 1.0 |

Predicted ¹³C NMR Spectrum

Computational prediction of the ¹³C NMR spectrum is a valuable tool for determining the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum, with its chemical shift determined by its hybridization and the electronegativity of attached atoms. Tools like NMRDB.org predict these shifts based on large datasets and established computational models. nmrdb.orgnmrdb.org

The predicted ¹³C NMR chemical shifts are presented in the following table. The carbons of the cyclohexyl ring are expected to resonate in the 20-60 ppm range, with the carbon atom bonded to the nitrogen atom (C-N) appearing further downfield due to the deshielding effect of the nitrogen. The carbons of the propyl group and the N-methyl carbon will also appear in the aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (ppm) |

|---|---|

| C-N (cyclohexyl) | 55 - 65 |

| C-CH₂CH₂CH₃ (cyclohexyl) | 40 - 50 |

| Cyclohexyl CH₂ | 20 - 40 |

| N-CH₃ | 30 - 40 |

| Propyl CH₂ | 15 - 35 |

| Propyl CH₃ | 10 - 20 |

Predicted Infrared (IR) Spectrum

The predicted Infrared (IR) spectrum of this compound highlights the characteristic vibrational frequencies of its functional groups. Computational tools, such as those available through ChemInfo.org, can simulate IR spectra using methods that calculate the vibrational modes of the molecule. cheminfo.org The resulting spectrum displays absorption bands corresponding to the stretching and bending of specific bonds.

Key predicted vibrational frequencies for this compound are summarized in the table below. The spectrum is expected to be dominated by C-H stretching vibrations in the 2800-3000 cm⁻¹ region. The N-H stretch of the secondary amine is typically observed in the 3300-3500 cm⁻¹ range, although it may be weak or absent if no N-H bond is present (as in an N,N-disubstituted amine). C-N stretching vibrations are expected in the 1000-1250 cm⁻¹ region.

Table 3: Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Weak to Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| CH₂ Bend | 1440 - 1480 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

Predicted Mass Spectrum

Computational prediction of the mass spectrum involves simulating the fragmentation of the molecule upon ionization in a mass spectrometer. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound. The fragmentation pattern provides structural information based on the stability of the resulting carbocations and neutral fragments. Web-based tools, such as CFM-ID, can predict tandem mass spectra (MS/MS) for small molecules. wishartlab.com

For this compound (molar mass: 155.28 g/mol ), the molecular ion peak is expected at m/z 155. nih.gov The most prominent fragmentation pathway for aliphatic amines is typically alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process leads to the formation of a stable, resonance-stabilized iminium ion. The predicted major fragments are listed in the table below.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 155 | [C₁₀H₂₁N]⁺ | Molecular Ion (M⁺) |

| 140 | [M - CH₃]⁺ | Loss of a methyl radical |

| 112 | [M - C₃H₇]⁺ | Loss of a propyl radical (alpha-cleavage) |

| 58 | [CH₂=N⁺(H)CH₃] | Alpha-cleavage with hydrogen rearrangement |

Investigation of Molecular Interactions Involving N Methyl 2 Propylcyclohexanamine

Intermolecular Hydrogen Bonding and Van der Waals Interactions

Table 1: Computed Molecular Properties of N-Methyl-2-propylcyclohexanamine

| Property | Value | Source |

| Molecular Weight | 155.28 g/mol | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Note: This table presents computationally derived data and not experimental values.

Solvent-Solute Interaction Mechanisms

The interaction of this compound with various solvents would be dictated by the polarity of the solvent and the specific functional groups of the compound. In protic solvents, such as water or alcohols, the primary interaction would likely be hydrogen bonding, with the solvent acting as either a donor or an acceptor. In aprotic polar solvents, such as acetone or dimethyl sulfoxide, dipole-dipole interactions would be more prominent. In nonpolar solvents, like hexane or toluene, the predominant forces would be the weaker London dispersion forces. The sizable nonpolar structure of the propyl and cyclohexyl groups suggests significant solubility in nonpolar solvents.

Intramolecular Interactions and Their Influence on Conformation

The conformation of this compound is determined by the spatial arrangement of its constituent atoms, which is influenced by various intramolecular interactions. The cyclohexane (B81311) ring is expected to adopt a chair conformation to minimize steric and torsional strain. The propyl and N-methyl groups can exist in either axial or equatorial positions. Generally, bulky substituents on a cyclohexane ring favor the equatorial position to minimize steric hindrance with other axial substituents. Therefore, it is probable that the 2-propyl group preferentially occupies an equatorial position. The orientation of the N-methyl group would also be influenced by steric interactions with the cyclohexane ring and the propyl group. The three rotatable bonds in the molecule allow for additional conformational flexibility. nih.gov

Interaction with Model Surfaces and Interfaces (Non-Biological)

The interaction of this compound with non-biological surfaces would depend on the nature of the surface. On a polar, hydrophilic surface (e.g., silica (B1680970) or alumina), the amine group would likely be the primary site of interaction, potentially forming hydrogen bonds with surface hydroxyl groups. On a nonpolar, hydrophobic surface (e.g., graphite or a self-assembled monolayer of long-chain alkanes), the interaction would be dominated by van der Waals forces between the propyl and cyclohexyl groups and the surface. The orientation of the molecule at the interface would be dictated by the balance of these interactions.

Spectroscopic Probing of Molecular Associations

Infrared (IR) Spectroscopy: Changes in the stretching frequency of the N-H bond upon hydrogen bond formation could be observed. In a non-hydrogen bonding solvent, the N-H stretch would appear at a higher wavenumber compared to its position in a hydrogen-bonding solvent or in the pure liquid, where self-association occurs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shift of the N-H proton is sensitive to its electronic environment and, therefore, to hydrogen bonding. Changes in concentration or temperature would be expected to cause shifts in the N-H proton resonance. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide information about the through-space proximity of different parts of the molecule, offering insights into its conformation and intermolecular associations.

Derivatization Strategies for Analytical and Fundamental Chemical Research on N Methyl 2 Propylcyclohexanamine

Rationale for Derivatization in Amine Chemistry

In analytical and fundamental chemical research, the direct analysis of amines such as N-Methyl-2-propylcyclohexanamine can present significant challenges. Derivatization, the process of chemically modifying a compound to produce a new compound with properties more suitable for a given analytical method, is a crucial strategy to overcome these obstacles. researchgate.netresearchgate.netnih.gov The primary reasons for derivatizing amines are to enhance detectability, improve chromatographic behavior, and increase the stability of the analyte. researchgate.netmdpi.com

Many amines, including cyclohexanamine derivatives, are polar and may exhibit strong intermolecular hydrogen bonding. researchgate.net These characteristics can lead to poor peak shapes (tailing) and irreversible adsorption on chromatographic columns, particularly in gas chromatography (GC). researchgate.netmdpi.com Derivatization masks the polar amino group, which reduces these interactions, improves peak symmetry, and enhances resolution. mdpi.com

Furthermore, many simple amines lack a chromophore or fluorophore, making them difficult to detect with common spectrophotometric (UV-Vis) or fluorescence detectors used in high-performance liquid chromatography (HPLC). nih.govsigmaaldrich.com By introducing a chromophoric or fluorophoric tag, derivatization significantly increases the sensitivity and selectivity of the detection method. researchgate.netresearchgate.net For GC analysis, derivatization increases the volatility and thermal stability of amines, allowing them to be analyzed at the high temperatures required for separation without decomposition. researchgate.netnih.gov This chemical modification is essential for obtaining accurate and reproducible results in the trace analysis of amines. mdpi.comoup.com

Fluorescent and Chromogenic Derivatization Reagents for Analytical Detection

The introduction of fluorescent or color-producing groups onto the this compound molecule is a common strategy to enable highly sensitive detection in liquid chromatography. nih.govresearchgate.net

4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) is a widely used derivatizing agent that is itself non-fluorescent but reacts with primary and secondary amines to form highly stable and intensely fluorescent products. researchgate.netbiotium.comrsc.org The reaction is a nucleophilic aromatic substitution where the amine group of a compound like this compound attacks the electron-deficient aromatic ring of NBD-Cl, displacing the chlorine atom. rsc.org This reaction is typically carried out in a basic medium. rsc.org The resulting NBD-adducts of secondary amines have distinct excitation and emission wavelengths, typically around 485 nm and 540 nm, respectively, allowing for selective detection. biotium.com

5-Dimethylaminonaphthalene-1-sulfonyl chloride (Dansyl-Cl) is another classic and robust derivatization reagent for primary and secondary amines. nih.govnih.govspringernature.com The reaction involves the sulfonyl chloride group of Dansyl-Cl reacting with the secondary amine of this compound to form a stable sulfonamide derivative. This process is generally performed in a carbonate-bicarbonate buffer at a pH around 9.8. nih.gov The resulting dansylated amines are highly fluorescent and well-retained on reverse-phase chromatography columns. nih.gov A significant advantage of dansylation is that the derivatization not only adds a fluorophore but also a tertiary amine, which enhances ionization efficiency in positive mode electrospray ionization mass spectrometry (ESI-MS). nih.govgoogle.com

Table 1: Comparison of NBD-Cl and Dansyl-Cl for Secondary Amine Derivatization

| Feature | NBD-Cl (4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole) | Dansyl-Cl (5-Dimethylaminonaphthalene-1-sulfonyl chloride) |

|---|---|---|

| Reaction Type | Nucleophilic Aromatic Substitution rsc.org | Sulfonamide Formation nih.gov |

| Reactive Group | -Cl on benzofurazan (B1196253) ring researchgate.net | -SO₂Cl (Sulfonyl chloride) nih.gov |

| Target Amines | Primary and Secondary researchgate.netthermofisher.com | Primary and Secondary nih.govspringernature.com |

| Typical Reaction pH | Basic (e.g., pH 8.5-9.7) researchgate.net | Alkaline (e.g., pH 9.8) nih.gov |

| Detection Method | Fluorescence, UV-Vis Absorbance researchgate.net | Fluorescence, Mass Spectrometry (ESI+) nih.govnih.gov |

| Ex/Em (Secondary Amine Adduct) | ~485 nm / ~540 nm biotium.com | Varies, typically Ex: ~340 nm, Em: ~520 nm |

| Advantages | Forms chromogenic and fluorogenic products; stable derivatives. researchgate.net | Robust reaction; enhances MS signal; stable derivatives. nih.govnih.gov |

| Considerations | NBD-F is a more reactive alternative; fluorescence is solvent-dependent. researchgate.netthermofisher.com | Can also react with phenols and alcohols; requires quenching. nih.govnih.gov |

o-Phthalaldehyde (OPA), when combined with a thiol such as 2-mercaptoethanol, is a highly popular reagent for the derivatization of primary amines. interchim.frresearchgate.net The reaction proceeds rapidly at room temperature in an alkaline environment to yield intensely fluorescent 1-alkylthio-2-alkyl-substituted isoindoles. researchgate.netnih.gov

However, a key characteristic and limitation of the OPA/thiol system is its specificity for primary amines. thermofisher.comresearchgate.net OPA does not react with secondary amines like this compound under standard conditions because the formation of the isoindole product requires the presence of two protons on the amine nitrogen, which a secondary amine lacks. thermofisher.com This specificity makes OPA an excellent tool for the selective quantification of primary amines in the presence of secondary and tertiary amines. For analyses requiring the detection of secondary amines, OPA is unsuitable, and alternative reagents like NBD-Cl or Dansyl-Cl must be employed. nih.govresearchgate.net

Mass Spectrometry Enhancing Derivatization

Derivatization is a powerful tool not only for fluorescence and UV detection but also for enhancing analysis by mass spectrometry (MS). nih.govresearchgate.net For a compound like this compound, derivatization can improve several key aspects of LC-MS analysis. nih.govacs.org

Firstly, it can significantly improve chromatographic separation prior to MS detection, which is crucial for separating isomers and resolving the analyte from matrix interferences. nih.govacs.org Secondly, derivatization can increase ionization efficiency. For instance, derivatization with Dansyl-Cl introduces a tertiary amine into the structure, which readily accepts a proton, leading to a much stronger signal in positive mode electrospray ionization (ESI+). nih.gov

Thirdly, derivatization reagents can be chosen to introduce a specific chemical tag that produces a characteristic fragmentation pattern during tandem mass spectrometry (MS/MS). nih.govresearchgate.net This allows for highly selective and sensitive detection using techniques like multiple reaction monitoring (MRM). Reagents such as pentafluorobenzoyl chloride can be used to introduce a halogenated moiety, which imparts a distinct isotopic pattern and enhances detection sensitivity with certain detectors. researchgate.netoup.com Furthermore, derivatizing carboxyl groups within a sample can prevent the formation of sodium adducts, which simplifies spectra and increases the signal intensity of the target analyte. nih.gov

Methodological Advancements in Derivatization Protocols

Continuous innovation in derivatization chemistry aims to improve reaction speed, efficiency, and environmental friendliness.

Micellar catalysis is an advanced technique that utilizes aqueous solutions of surfactants to accelerate chemical reactions. mdpi.comacsgcipr.org Surfactants, at concentrations above their critical micelle concentration (CMC), self-assemble into spherical aggregates called micelles. These micelles possess a hydrophobic core and a hydrophilic surface. rug.nl

This structure is highly advantageous for the derivatization of relatively nonpolar amines like this compound with hydrophobic reagents. The micellar core acts as a "nanoreactor," effectively concentrating the hydrophobic reactants from the bulk aqueous phase. mdpi.com This increase in local concentration dramatically enhances the reaction rate, often allowing derivatizations to be completed in shorter times and under milder conditions (e.g., at room temperature) compared to traditional organic solvents. mdpi.comrug.nl The use of water as the bulk solvent also aligns with the principles of green chemistry by reducing the reliance on volatile and often toxic organic solvents. acsgcipr.org

Automated Derivatization Techniques

In modern analytical chemistry, automated derivatization techniques are pivotal for enhancing throughput, reproducibility, and precision, while minimizing manual handling of hazardous reagents. nih.gov For a secondary amine like this compound, derivatization is crucial for gas chromatography (GC) analysis as it increases the analyte's volatility and thermal stability, and improves peak shape by reducing interactions with the stationary phase. researchgate.netjfda-online.com Automated systems, often employing robotic liquid handlers, can perform these reactions sequentially and integrate them directly with the analytical instrument, such as a GC-Mass Spectrometer (GC-MS). nih.govnih.govresearchgate.net

This online, sequential approach ensures that each sample is derivatized and injected under identical time constraints, which significantly reduces variability compared to manual batch processing. nih.gov Common automated procedures for analytes containing amine functional groups involve acylation or silylation. researchgate.netnih.gov For this compound, these reactions would target the active hydrogen on the secondary amine group.

A prevalent automated method is on-vial derivatization, where a robotic autosampler adds the necessary reagents directly to the sample vial, followed by controlled incubation and agitation before injection. nih.govresearchgate.net For instance, an automated two-stage methoximation-silylation protocol is widely used in metabolomics and can be adapted for targeted analysis. nih.gov While methoximation is for carbonyl groups, the subsequent silylation step using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is highly effective for derivatizing amines. gcms.czsigmaaldrich.com

Another advanced automated technique is on-fiber derivatization combined with solid-phase microextraction (SPME). ojp.gov In this setup, the derivatizing agent is introduced into the sample matrix or exposed to the SPME fiber in the headspace. nih.gov This method has been successfully applied to amphetamine-related drugs, which are structurally analogous to this compound. ojp.govnih.gov Reagents like ethylchloroformate or trifluoroacetic anhydride (B1165640) (TFAA) are used to form stable derivatives directly in the sample vial or on the fiber, streamlining the sample preparation process significantly. ojp.govnih.gov

The selection of an automated derivatization strategy depends on the analytical objective, the sample matrix, and the available instrumentation. For this compound, both on-vial acylation/silylation and SPME-based methods offer robust, high-throughput options for quantitative analysis and screening.

Table 1: Potential Automated Derivatization Reagents for this compound

| Reagent Class | Derivatizing Reagent | Abbreviation | Derivative Formed | Typical Automation Platform |

|---|---|---|---|---|

| Acylation | Trifluoroacetic anhydride | TFAA | Trifluoroacetyl amide | Robotic Autosampler, SPME |

| Acylation | N-methyl-bis-trifluoroacetamide | MBTFA | Trifluoroacetyl amide | Robotic Autosampler |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl amine | Robotic Autosampler |

| Carbamate Formation | Ethylchloroformate | ECF | Ethyl carbamate | Headspace SPME |

Derivatization for Isomeric Separation and Characterization

The chemical structure of this compound contains two chiral centers at positions 1 and 2 of the cyclohexane (B81311) ring. This gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The separation and characterization of these isomers are critical, as different enantiomers and diastereomers can exhibit distinct chemical and biological properties. While direct separation can be achieved using a chiral chromatography column, an effective and widely used alternative is the indirect method, which involves derivatization with a chiral derivatizing agent (CDA). jfda-online.comresearchgate.net

This strategy converts the pair of enantiomers into a pair of diastereomers. wvu.edu Unlike enantiomers, which have identical physical properties in an achiral environment, the resulting diastereomers possess different physical properties, such as boiling points and interaction potentials. This allows them to be separated using standard, non-chiral (achiral) chromatographic columns. researchgate.netrestek.com

For a secondary amine like this compound, a highly effective class of CDAs are chiral acyl chlorides. One of the most common reagents is N-trifluoroacetyl-L-prolyl chloride (TFAP-Cl). nih.govacs.org This reagent reacts with the secondary amine of each enantiomer of this compound to form two stable diastereomeric amides. For example, reacting a racemic mixture of (1R,2R)- and (1S,2S)-N-Methyl-2-propylcyclohexanamine with L-TFAP-Cl would yield (1R,2R)-N-(N-TFA-L-prolyl)-2-propylcyclohexanamine and (1S,2S)-N-(N-TFA-L-prolyl)-2-propylcyclohexanamine. These diastereomers can then be resolved by conventional GC-MS. nih.gov

The choice of the CDA is crucial for achieving successful separation. The reagent must react quantitatively without causing racemization of either the analyte or the reagent itself. nih.gov Other reagents, such as R-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), are also employed for similar purposes. nih.gov For analysis by liquid chromatography (LC), Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is another powerful CDA that converts chiral amines into diastereomers that are separable on standard C18 columns. restek.commst.edu

This indirect approach is a cornerstone of chiral analysis in forensic, toxicological, and pharmaceutical research, providing a robust and cost-effective method for the isomeric separation and characterization of chiral amines. restek.comacs.org

Table 2: Chiral Derivatizing Agents (CDAs) for Isomeric Separation of this compound

| Chiral Derivatizing Agent (CDA) | Abbreviation | Reaction Principle | Resulting Derivative | Separation Column |

|---|---|---|---|---|

| N-Trifluoroacetyl-L-prolyl chloride | L-TFAP-Cl | Acylation of the secondary amine to form diastereomeric amides. | Diastereomeric N-TFA-prolyl amides | Achiral (e.g., HP-5MS, DB-1) |

| R-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | MTPA-Cl | Acylation of the secondary amine to form diastereomeric amides. | Diastereomeric MTPA amides | Achiral (e.g., HP-5MS) |

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's Reagent) | FDAA | Nucleophilic aromatic substitution to form diastereomeric derivatives. | Diastereomeric FDAA derivatives | Achiral (e.g., C18 for LC-MS) |

| N-(p-toluenesulfonyl)-L-phenylalanine chloride | TSPC | Acylation of the secondary amine. | Diastereomeric sulfonamides | Achiral |

Advanced Chemical Transformations and Scaffold Diversification of N Methyl 2 Propylcyclohexanamine

Alkylation and Acylation Reactions at the Amine Nitrogen

The nitrogen atom in N-Methyl-2-propylcyclohexanamine, being part of a secondary amine, is nucleophilic and is expected to readily undergo alkylation and acylation reactions.

Alkylation: The introduction of an alkyl group onto the amine nitrogen would proceed via nucleophilic substitution. For instance, reaction with an alkyl halide, such as methyl iodide, would likely yield a tertiary amine. Further alkylation would lead to the formation of a quaternary ammonium (B1175870) salt, a reaction known as the Menschutkin reaction. The reactivity would be influenced by the steric hindrance imposed by the 2-propylcyclohexyl group.

Acylation: The amine is expected to react with acylating agents like acyl chlorides or anhydrides to form amides. For example, the reaction with acetyl chloride in the presence of a base (to neutralize the HCl byproduct) would yield N-acetyl-N-methyl-2-propylcyclohexanamine. vedantu.comchemguide.co.uklibretexts.org The general mechanism for the acylation of amines with acyl chlorides is a nucleophilic addition-elimination process. chemguide.co.uk A variety of reagents have been developed for N-acylation, reflecting the importance of amides in chemistry. researchgate.netresearchgate.net

Below is a hypothetical reaction data table for such transformations:

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Methyl Iodide | N,N-Dimethyl-2-propylcyclohexanaminium iodide | Alkylation |

| This compound | Acetyl Chloride | N-Acetyl-N-methyl-2-propylcyclohexanamine | Acylation |

| This compound | Acetic Anhydride (B1165640) | N-Acetyl-N-methyl-2-propylcyclohexanamine | Acylation |

Modifications of the Cyclohexane (B81311) Ring System

The cyclohexane ring of this compound is a potential site for various chemical modifications, although specific examples for this compound are not documented. General reactions applicable to cyclohexane derivatives could be envisaged.

Oxidation and Reduction: Oxidation of the cyclohexane ring could potentially lead to the formation of cyclohexanone (B45756) or cyclohexanol (B46403) derivatives, depending on the reagents and reaction conditions. Conversely, reduction of any introduced unsaturated bonds within the ring system could be achieved through catalytic hydrogenation.

Ring Expansion and Rearrangement: Under specific conditions, such as those involving carbocation intermediates, the cyclohexane ring could undergo expansion to a seven-membered ring (cycloheptane derivative). masterorganicchemistry.comnih.gov Such rearrangements are known for various cyclic systems and can be synthetically useful. nuph.edu.uarsc.orgresearchgate.net

Stereochemical Inversion and Epimerization Studies

This compound possesses stereocenters, and thus, the study of its stereochemistry is relevant. The relative orientation of the methylamino and propyl groups (cis or trans) and the chirality of the carbon atoms in the ring are key features.

Studies on stereochemical inversion or epimerization would likely involve conditions that allow for the temporary cleavage and reformation of a bond at a stereocenter, or through a planar intermediate. For instance, processes involving the formation of an enamine or an iminium ion could potentially lead to changes in the stereochemistry at the carbon bearing the nitrogen substituent. However, no specific studies on the stereochemical inversion or epimerization of this compound have been found in the surveyed literature.

Cyclohexanamine-Derived Intermediates in Complex Molecule Synthesis

While this compound itself is not cited as a common intermediate in the synthesis of complex molecules, related 2-alkylcyclohexanamine structures are found in various pharmacologically active compounds. researchgate.netmdpi.com The synthesis of such compounds often involves the modification of the amine or the cyclic scaffold. For example, substituted N-heterocycles are present in numerous natural products and pharmaceutical compounds. mdpi.com

The potential of this compound as a synthetic intermediate would depend on its availability and the specific transformations it can undergo to build more complex molecular architectures. Its synthesis has been reported from 2-(n-propyl)cyclohexanone and methylamine (B109427). lookchem.com

Concluding Perspectives and Future Research Trajectories

Identification of Knowledge Gaps in N-Methyl-2-propylcyclohexanamine Research

A comprehensive review of chemical databases and scholarly articles reveals a significant void in the understanding of this compound. The primary knowledge gaps can be summarized as follows:

Physicochemical Properties: There is a complete lack of experimentally determined data for this compound. Fundamental properties such as boiling point, melting point, density, and solubility have not been reported. While computational estimates are available, they are not a substitute for empirical validation. nih.gov

Spectroscopic Data: No published spectroscopic data (e.g., NMR, IR, Mass Spectrometry) exists for this compound. Such data is crucial for the unambiguous identification and characterization of the compound.

Synthetic Methodologies: Specific, validated, and optimized synthetic routes for the preparation of this compound have not been described. While general methods for the synthesis of substituted cyclohexylamines could be adapted, the specific stereochemical outcomes and yields for this particular structure are unknown.

Reactivity and Stability: Information regarding the chemical reactivity and stability of this compound under various conditions is unavailable. This includes its behavior in the presence of common reagents and its thermal and photochemical stability.

Stereochemistry: The compound possesses two stereocenters, leading to the possibility of four stereoisomers. There is no information on the synthesis of specific stereoisomers or the properties of the individual diastereomers and enantiomers.

The following table summarizes the available computed data for this compound, highlighting the absence of experimental findings.

| Property | Value (Computed) | Source |

| Molecular Formula | C10H21N | PubChem nih.gov |

| Molecular Weight | 155.28 g/mol | PubChem nih.gov |

| XLogP3 | 2.9 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 3 | PubChem nih.gov |

| Exact Mass | 155.167400 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 155.167400 g/mol | PubChem nih.gov |

| Topological Polar Surface Area | 12 Ų | PubChem nih.gov |

| Heavy Atom Count | 11 | PubChem nih.gov |

| Complexity | 101 | PubChem nih.gov |

Emerging Methodologies for Comprehensive Compound Characterization

To address the aforementioned knowledge gaps, a suite of modern analytical techniques could be employed for the comprehensive characterization of this compound, once synthesized. These methodologies would provide the much-needed empirical data to supplement the current computational information.

Advanced Spectroscopic Techniques: A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy would be instrumental in elucidating the precise molecular structure and stereochemistry of the compound. High-resolution mass spectrometry (HRMS) would confirm the elemental composition, and infrared (IR) spectroscopy would identify the characteristic functional groups.

Chromatographic Methods: Gas chromatography (GC) and high-performance liquid chromatography (HPLC), particularly chiral chromatography, would be essential for separating the potential stereoisomers and assessing the purity of synthesized samples. Coupling these techniques with mass spectrometry (GC-MS and LC-MS) would provide powerful tools for both separation and identification.

Computational Chemistry: While not a substitute for experimental data, modern computational methods can play a predictive role. Density functional theory (DFT) calculations could be used to predict spectroscopic signatures (NMR and IR spectra), which can then be compared with experimental results to confirm structural assignments. Molecular dynamics simulations could provide insights into the conformational preferences and intermolecular interactions of the different stereoisomers.

Potential for Exploration in Advanced Chemical Synthesis Design

The synthesis of this compound and its derivatives presents an opportunity to explore and apply advanced synthetic methodologies. The development of stereoselective synthetic routes would be of particular interest to the chemical community.

Stereoselective Synthesis: Modern synthetic strategies could be employed to control the stereochemistry of the final product. This could involve the use of chiral auxiliaries, asymmetric catalysis, or the derivatization of enantiopure starting materials. For instance, recent advancements in visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4+2] cycloadditions could offer a novel approach. rsc.orgnih.gov

Function-Oriented Synthesis (FOS): The principles of function-oriented synthesis could guide the design of synthetic routes that are not only efficient but also lead to molecules with potentially interesting properties. This approach emphasizes the desired function of a molecule from the outset of the synthetic design process.

Flow Chemistry: The use of continuous flow reactors could offer advantages in terms of safety, scalability, and control over reaction parameters for the synthesis of this compound. This could be particularly beneficial for reactions that are highly exothermic or involve hazardous reagents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.